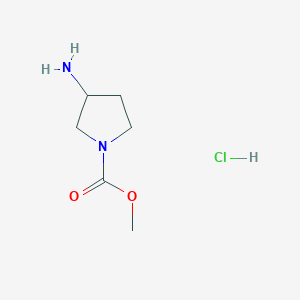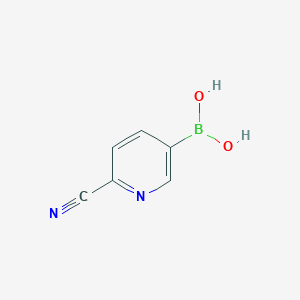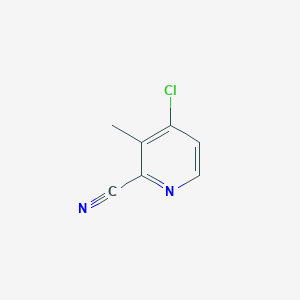![molecular formula C17H17FO4 B1464114 1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone CAS No. 500370-53-6](/img/structure/B1464114.png)
1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone
Overview
Description
1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone, commonly referred to as FMME, is a small molecule that has been studied as a potential therapeutic agent for a variety of diseases. FMME has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been found to possess neuroprotective properties and to be a potential treatment for neurodegenerative diseases. FMME has been studied in both in vitro and in vivo models, and its potential therapeutic effects have been explored in a number of different contexts.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One notable application of similar chemical compounds involves the synthesis of novel Schiff bases and their evaluation for antimicrobial activity. For example, derivatives synthesized from related chemical structures have been shown to exhibit excellent antimicrobial properties against various bacterial and fungal organisms, underscoring their potential in developing new antibacterial and antifungal agents. Such compounds are characterized using techniques like IR, NMR, and mass spectral data, highlighting the importance of these methodologies in confirming the structure and potential bioactivity of synthesized compounds (Kumar et al., 2019).
Synthesis Techniques and Energy Efficiency
The synthesis of chalcone derivatives, closely related to the target compound, using both conventional and sonochemical methods has been explored. Research indicates that the sonochemical method is significantly more energy-efficient than traditional methods, offering nearly 90% energy savings and resulting in higher crystallinity and faster reaction times. This suggests the potential for improved synthesis techniques for compounds within the same chemical family, enhancing their accessibility and applicability in various scientific fields (Jarag et al., 2011).
Photophysical Properties and Electronic Interactions
Studies on compounds with similar structural features have also delved into their solid-state fluorescence, influenced by the arrangement of fluorophores and the impact of guest molecules in the crystalline lattice. Such research uncovers the relationship between molecular stacking, intermolecular electronic interactions, and photophysical properties, laying the groundwork for designing materials with tailored optical and electronic properties (Dong et al., 2012).
Oxidative Debenzylation and Protecting Groups
Research into the oxidative debenzylation of compounds bearing resemblance to the target chemical has revealed efficient methodologies for deprotecting carboxylic acids, demonstrating compatibility with a range of functional groups. Such findings are crucial for the development of synthetic strategies in organic chemistry, especially in the context of synthesizing complex molecules with high functional group compatibility (Yoo et al., 1990).
Antifolate Properties
Investigations into antifolate properties of related compounds underscore their potential in inhibiting dihydrofolate reductase (DHFR), pivotal in cancer and antimicrobial therapies. The synthesis of novel deazaaminopterin analogues, demonstrating comparable potency to methotrexate against DHFR, highlights the significance of structural analogues in therapeutic applications (Degraw et al., 1992).
properties
IUPAC Name |
1-[5-[(4-fluorophenyl)methoxy]-2-(methoxymethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-12(19)16-9-15(7-8-17(16)22-11-20-2)21-10-13-3-5-14(18)6-4-13/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNGIWHMUBHPPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC2=CC=C(C=C2)F)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171663 | |
| Record name | 1-[5-[(4-Fluorophenyl)methoxy]-2-(methoxymethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone | |
CAS RN |
500370-53-6 | |
| Record name | 1-[5-[(4-Fluorophenyl)methoxy]-2-(methoxymethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500370-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-[(4-Fluorophenyl)methoxy]-2-(methoxymethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




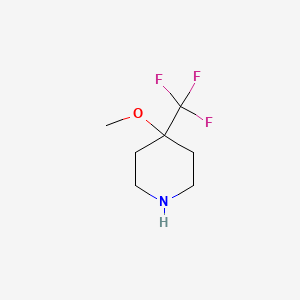
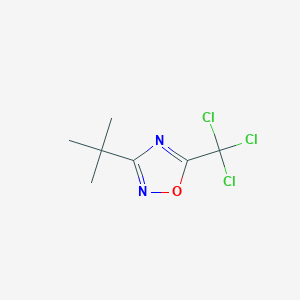
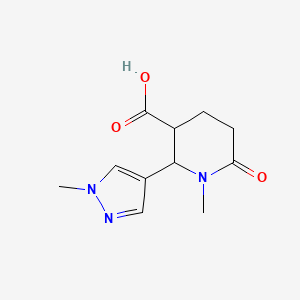
![1-[3-(Cyclopentyloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1464038.png)

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1464042.png)
![[4-(Methylamino)thian-4-yl]methanol hydrochloride](/img/structure/B1464044.png)
![Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1464045.png)
![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol](/img/structure/B1464046.png)
